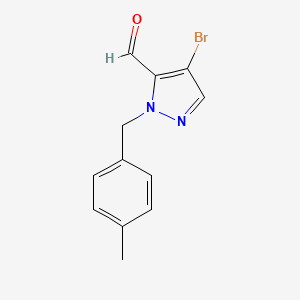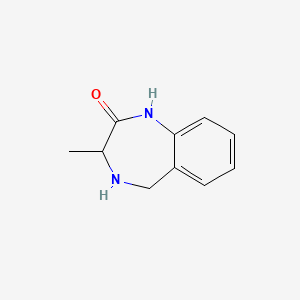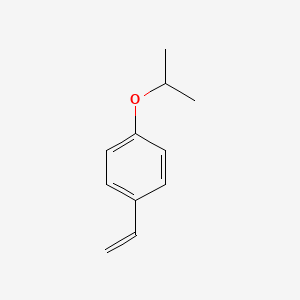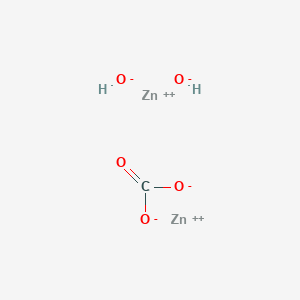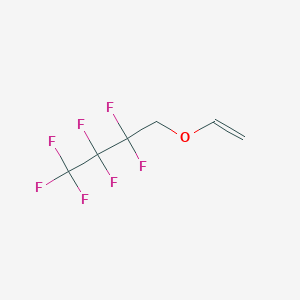
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound characterized by the presence of an ethenyloxy group attached to a heptafluorobutane backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. Fluorinated compounds like this one are often used in various industrial applications due to their stability, non-reactivity, and unique physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutyl alcohol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanal, while reduction could produce 4-(ethoxy)-1,1,1,2,2,3,3-heptafluorobutane.
Applications De Recherche Scientifique
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical inertness and stability.
Mécanisme D'action
The mechanism of action of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is largely determined by its ability to interact with various molecular targets through its fluorinated backbone and ethenyloxy group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluoropropane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorohexane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorooctane
Uniqueness
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where other fluorinated compounds may not be as effective.
Propriétés
Numéro CAS |
356-00-3 |
|---|---|
Formule moléculaire |
C6H5F7O |
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
4-ethenoxy-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H5F7O/c1-2-14-3-4(7,8)5(9,10)6(11,12)13/h2H,1,3H2 |
Clé InChI |
UDAAMHMYEJUEDJ-UHFFFAOYSA-N |
SMILES canonique |
C=COCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

